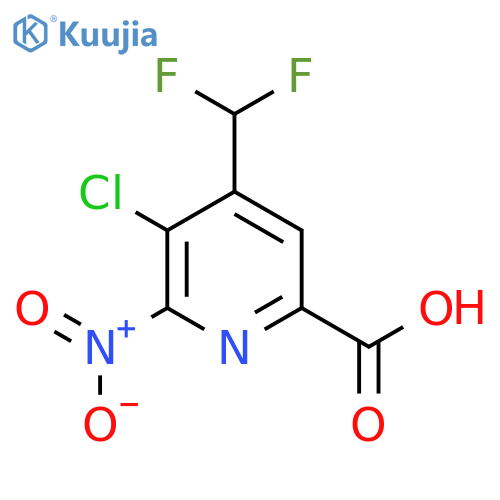

Cas no 1805083-69-5 (3-Chloro-4-(difluoromethyl)-2-nitropyridine-6-carboxylic acid)

1805083-69-5 structure

商品名:3-Chloro-4-(difluoromethyl)-2-nitropyridine-6-carboxylic acid

CAS番号:1805083-69-5

MF:C7H3ClF2N2O4

メガワット:252.559527635574

CID:4807651

3-Chloro-4-(difluoromethyl)-2-nitropyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-4-(difluoromethyl)-2-nitropyridine-6-carboxylic acid

-

- インチ: 1S/C7H3ClF2N2O4/c8-4-2(5(9)10)1-3(7(13)14)11-6(4)12(15)16/h1,5H,(H,13,14)

- InChIKey: UUJJDIYPUKGJBB-UHFFFAOYSA-N

- ほほえんだ: ClC1=C([N+](=O)[O-])N=C(C(=O)O)C=C1C(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 299

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 96

3-Chloro-4-(difluoromethyl)-2-nitropyridine-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029045577-1g |

3-Chloro-4-(difluoromethyl)-2-nitropyridine-6-carboxylic acid |

1805083-69-5 | 97% | 1g |

$1,534.70 | 2022-04-01 |

3-Chloro-4-(difluoromethyl)-2-nitropyridine-6-carboxylic acid 関連文献

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

1805083-69-5 (3-Chloro-4-(difluoromethyl)-2-nitropyridine-6-carboxylic acid) 関連製品

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量